molecular formula C19H25NO3 B5195071 4-[3-[(2,4-Dimethoxyphenyl)methylamino]butyl]phenol

4-[3-[(2,4-Dimethoxyphenyl)methylamino]butyl]phenol

Cat. No.: B5195071
M. Wt: 315.4 g/mol
InChI Key: VGWYSEMOMRGELR-UHFFFAOYSA-N
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Description

4-[3-[(2,4-Dimethoxyphenyl)methylamino]butyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group attached to a butyl chain, which is further connected to a dimethoxyphenyl group through a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[(2,4-Dimethoxyphenyl)methylamino]butyl]phenol typically involves multiple steps. One common method starts with the preparation of the intermediate 2,4-dimethoxybenzaldehyde. This intermediate undergoes a reductive amination reaction with butylamine to form the corresponding amine. The final step involves the coupling of this amine with phenol under specific reaction conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[3-[(2,4-Dimethoxyphenyl)methylamino]butyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-[3-[(2,4-Dimethoxyphenyl)methylamino]butyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-[(2,4-Dimethoxyphenyl)methylamino]butyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with target proteins, while the dimethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxyphenol: Shares the dimethoxyphenyl group but lacks the butyl and methylamino linkages.

Uniqueness

4-[3-[(2,4-Dimethoxyphenyl)methylamino]butyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[3-[(2,4-dimethoxyphenyl)methylamino]butyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-14(4-5-15-6-9-17(21)10-7-15)20-13-16-8-11-18(22-2)12-19(16)23-3/h6-12,14,20-21H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWYSEMOMRGELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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